molecular formula C14H20N2O B142877 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone CAS No. 125743-59-1

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone

Cat. No.: B142877
CAS No.: 125743-59-1
M. Wt: 232.32 g/mol
InChI Key: KMDROOZVJSEIKV-UHFFFAOYSA-N
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Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is a phenyl-ethanone derivative featuring a 4-methylpiperazine moiety linked via a methyl group to the aromatic ring. Its structure combines the acetylphenyl framework with a substituted piperazine, a motif often associated with diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibition properties.

Properties

IUPAC Name

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)14-5-3-13(4-6-14)11-16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDROOZVJSEIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618299
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125743-59-1
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Chloromethyl)acetophenone

4-(Chloromethyl)acetophenone serves as the critical intermediate. It can be synthesized via chloromethylation of acetophenone using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

Acetophenone+CH2O+HClZnCl24-(Chloromethyl)acetophenone+H2O\text{Acetophenone} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} 4\text{-(Chloromethyl)acetophenone} + \text{H}_2\text{O}

This step requires careful temperature control (0–5°C) to minimize side reactions such as dichloromethylation or polymerization. The product is typically isolated by extraction with dichloromethane and purified via recrystallization.

Coupling with N-Methylpiperazine

The chloromethyl intermediate is reacted with N-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is added to neutralize HCl generated during the reaction.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 8–12 hours

  • Molar Ratio: 1:1.2 (4-(chloromethyl)acetophenone:N-methylpiperazine)

Workup:
After completion (monitored by TLC), the mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield white crystals.

Yield: 70–75%
Characterization:

  • IR (KBr): 1670 cm⁻¹ (C=O), 1230 cm⁻¹ (C-N)

  • ¹H NMR (CDCl₃): δ 2.42 (s, 3H, COCH₃), 3.25–3.31 (m, 4H, piperazine-CH₂), 4.13 (s, 2H, CH₂N), 7.28–7.35 (m, 4H, aromatic H).

Reductive Amination of 4-Formylacetophenone

An alternative approach involves reductive amination of 4-formylacetophenone with N-methylpiperazine. While this method introduces an additional step (synthesis of the aldehyde), it avoids handling hazardous chloromethyl intermediates.

Synthesis of 4-Formylacetophenone

4-Formylacetophenone is prepared via oxidation of 4-methylacetophenone using manganese dioxide (MnO₂) in dichloromethane.

Reaction Conditions:

  • Oxidizing Agent: MnO₂ (activated, <5 µm)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Time: 14 hours

Yield: 91%

Reductive Amination

The aldehyde is reacted with N-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.

4-Formylacetophenone+N-MethylpiperazineNaBH₃CN1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone4\text{-Formylacetophenone} + \text{N-Methylpiperazine} \xrightarrow{\text{NaBH₃CN}} 1\text{-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone}

Reaction Conditions:

  • Solvent: Methanol

  • pH: 4–5 (adjusted with acetic acid)

  • Temperature: Room temperature

  • Time: 24 hours

Workup:
The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Yield: 65–70%
Characterization:

  • ¹³C NMR (CDCl₃): δ 207.8 (C=O), 136.5 (aromatic quaternary C), 51.1 (piperazine-CH₂), 30.8 (N-CH₃).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Nucleophilic Substitution Chloromethylation + coupling70–75%High yield; fewer stepsRequires hazardous chloromethyl intermediate
Reductive Amination Oxidation + reductive amination65–70%Avoids chlorinated reagentsLower yield; additional oxidation step

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. Acetonitrile: DMF enhances reaction rates due to its high polarity, but acetonitrile offers easier removal during workup.

  • Temperature: Reactions above 100°C risk decomposition of the acetyl group, while temperatures below 60°C prolong reaction times.

Purification Techniques

  • Recrystallization: Ethanol or methanol recrystallization yields high-purity products but may lead to losses (10–15% recovery).

  • Column Chromatography: Effective for removing unreacted piperazine but increases processing time.

Scalability and Industrial Considerations

Large-scale production favors the nucleophilic substitution route due to its straightforward protocol and compatibility with continuous flow reactors. Industrial implementations often employ:

  • Automated Synthesis Platforms: Reduce human error and improve reproducibility.

  • In-line Analytics: HPLC monitoring ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine-Substituted Phenyl-Ethanone Derivatives

1-(4-(Piperazin-1-yl)phenyl)ethanone
  • Key Difference : Lacks the 4-methyl group on the piperazine ring.
  • Similarity score: 0.81 .
1-(4-(4-Benzylpiperazin-1-yl)phenyl)ethanone
  • Structure : Features a benzyl group instead of methyl on the piperazine.
  • Impact : Increased aromatic bulk may enhance affinity for hydrophobic binding pockets in enzymes or receptors. Demonstrated in acetylcholinesterase inhibitory studies .
1-(2-Amino-4-(4-methylpiperazin-1-yl)phenyl)ethanone (OFL5)
  • Structure: Contains an amino group ortho to the acetylphenyl group.
  • Used in photocatalytic degradation studies .
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29)
  • Structure : Trifluoromethylphenyl substituent on piperazine.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence CYP enzyme interactions .

Modifications to the Ethanone or Aromatic Core

APEHQ Ligand [1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone]
  • Structure: Incorporates an azo-linked 8-hydroxyquinoline group.
  • Impact : Forms metal complexes with enhanced antifungal activity (e.g., against Candida spp.) due to chelation and improved cell membrane disruption .
1-(4-(Quinolin-8-ylamino)phenyl)ethanone
  • Structure: Quinoline-amino substitution on the phenyl ring.
  • Impact: Exhibits antibacterial activity, with the quinoline moiety contributing to DNA intercalation or topoisomerase inhibition .
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-piperazinyl}ethanone
  • Structure : Fluorophenyl and indole-carbonyl groups.
  • Impact : Fluorine enhances bioavailability, while the indole group may target serotonin receptors or kinase pathways .

Functional Group Variations in Piperazine Derivatives

A-15 [(4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone]
  • Structure : Dichlorophenyl and propoxy-linked methylpiperazine.
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone
  • Structure : Hydroxyphenyl substitution.
  • Impact : Polar hydroxyl group improves aqueous solubility but may reduce CNS penetration. Used in life sciences research for receptor-binding studies .

Biological Activity

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone, also known by its CAS number 125743-59-1, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and is being investigated for applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O, with a molecular weight of 232.32 g/mol. The compound's structure includes:

  • Ethanone moiety : Contributes to its reactivity and biological interactions.
  • Piperazine ring : A common structural motif in many pharmaceuticals that interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine nitrogen can modulate receptor activity, influencing cellular signaling pathways. This interaction may result in various pharmacological effects, including:

  • Antimicrobial effects : Potential inhibition of bacterial growth.
  • Anticancer properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli125 - 250

These findings suggest that the compound may be effective against infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. The following table summarizes key findings from recent studies:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10 - 20Induction of apoptosis via mitochondrial pathway
A549 (lung cancer)15 - 30Inhibition of cell proliferation and migration

These results highlight the compound's potential as a therapeutic agent in oncology .

Case Studies

Recent studies have focused on optimizing the biological activity of related compounds through structural modifications. For instance, research on dihydroquinazolinone derivatives has shown improved efficacy against malaria parasites when polar functionalities were incorporated into their structures . Such insights could inform future modifications to enhance the activity of this compound.

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